

The Chemistry of 1,3-Diazetes: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1,3-Diazete

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazepine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds, including natural products and synthetic drugs.^{[1][2]} Its unique conformational flexibility and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with various biological targets.

Prominent examples of drugs containing the 1,3-diazepine core include the anticancer agent pentostatin and the β -lactamase inhibitor avibactam.^[2] Furthermore, the natural product coformycin, a ring-expanded purine analogue, exhibits antiviral and anticancer activities.^[2] The therapeutic potential of 1,3-diazepine derivatives extends to their use as enzyme inhibitors and G protein-coupled receptor (GPCR) ligands, highlighting the broad applicability of this versatile scaffold in drug discovery and development.^[2]

This technical guide provides a comprehensive overview of the core chemistry of **1,3-diazetes**, with a focus on their synthesis, reactivity, and characterization. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Synthesis of 1,3-Diazepines

The synthesis of the 1,3-diazepine ring system can be achieved through various synthetic strategies, primarily involving ring closure or ring expansion reactions.

One effective method for the synthesis of 2-substituted 1,3-diazepines involves the microwave-assisted reaction of ketene dithioacetals with 1,4-diaminobutane. This approach offers high yields and a straightforward purification process.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 1,3-Diazepines

The following protocol is adapted from the synthesis of novel 1,3-diazepines as nontoxic corrosion inhibitors.

Materials:

- Polarized dithioacetal (1 mmol)
- 1,4-Diaminobutane (1 mmol)
- Ethanol (3 mL)
- Microwave-compatible glass vessel
- Dichloromethane
- Ethyl acetate

Procedure:

- In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).
- Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.
- Upon completion of the reaction, evaporate the solvent under reduced pressure.

- Purify the resulting product by column chromatography using a dichloromethane/ethyl acetate mixture as the eluent.

The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted 1,3-diazepines.

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Caption: Synthetic workflow for 2-substituted 1,3-diazepines.

Spectroscopic Data of 2-Substituted 1,3-Diazepines

The following table summarizes the key spectroscopic data for a selection of 2-substituted 1,3-diazepines synthesized via the aforementioned protocol.

Compound	Yield (%)	1H NMR (δ , ppm)	13C NMR (δ , ppm)	IR (ν_{max} , cm $^{-1}$)	MS (m/z)
1	95	8.83 (s, 2H), 6.39 (s, 1H), 3.71-3.52 (m, 4H), 1.71- 1.65 (m, 4H)	162.81, 100.49, 44.62, 27.42	3292, 1594, 1353, 1189, 983, 763	157 (58%), 123 (42%), 70 (63%), 55 (94%), 44 (100%)
2	44	7.62 (s, 2H), 3.18-3.12 (m, 2H), 1.56- 1.48 (m, 2H)	168.26, 119.06, 45.55, 33.89, 27.44	3288, 2221, 2173, 1573, 1363, 709	162 (100%), 133 (37%), 44 (72%)
3	62	190.45, 11.35 (s, 1H), 7.80-7.70 (m, 2H), 7.50- 7.38 (m, 3H), 5.86 (s, 1H), 3.45 (s, 4H), 1.86 (s, 4H)	168.80, 140.13, 130.69, 127.99, 127.72, 122.27, 70.91, 45.31, 27.32	3278, 2187, 1599, 1347, 702	241 (100%), 240 (69%), 105 (42%), 77 (70%)

Reactivity of 1,3-Diazepines

The reactivity of the 1,3-diazepine ring system is characterized by its susceptibility to ring contraction and its participation in cycloaddition reactions.

Ring Contraction to Cyanopyrroles

A notable reaction of certain 1,3-diazepine derivatives is their rearrangement to form cyanopyrroles. For instance, 5-chlorotetrazolo[1,5-a]pyridines and 2-azido-6-chloropyridines undergo rearrangement via transient 1,3-diazepine intermediates to yield 1H- and 3H-3-cyanopyrroles. This transformation highlights the inherent strain and reactivity of the seven-membered ring under specific conditions.

The proposed logical relationship for this transformation is depicted in the following diagram.

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Caption: Ring contraction of 1,3-diazepine intermediates.

Cycloaddition Reactions

The diene-like character of the 1,3-diazepine ring allows it to participate in cycloaddition reactions. While the reactivity of the parent 1,3-diazepine in this regard is not extensively documented, derivatives have been shown to undergo [4+3] and [4+4] annulations, providing access to more complex fused heterocyclic systems. These reactions underscore the potential of 1,3-diazepines as building blocks in diversity-oriented synthesis.

Applications in Drug Discovery

The "privileged" nature of the 1,3-diazepine scaffold has led to its incorporation into a wide range of therapeutic agents. Its ability to act as a rigidified dipeptide or turn mimetic makes it an attractive template for the design of enzyme inhibitors and receptor ligands.

Enzyme Inhibition

1,3-Diazepine-containing molecules have demonstrated potent inhibitory activity against various enzymes. For instance, pentostatin is a powerful inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. Avibactam, another key example, is a non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.

The general mechanism of enzyme inhibition by a 1,3-diazepine-based drug can be conceptualized as follows:

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Caption: Generalized pathway of enzyme inhibition.

GPCR Ligands

The conformational properties of the 1,3-diazepine ring also make it suitable for the design of ligands for G protein-coupled receptors (GPCRs). By presenting pharmacophoric groups in a specific three-dimensional arrangement, 1,3-diazepine derivatives can achieve high affinity and selectivity for their target receptors, modulating downstream signaling pathways.

Conclusion

The chemistry of **1,3-diazepines** offers a rich and diverse field of study with significant implications for medicinal chemistry and drug development. The synthetic accessibility of the 1,3-diazepine core, coupled with its unique reactivity and biological relevance, ensures its continued importance as a privileged scaffold. This guide has provided a foundational understanding of the synthesis, characterization, and reactivity of 1,3-diazepines, along with insights into their application in drug discovery. Further exploration of the reactivity of the parent heterocycle and the elucidation of specific biological mechanisms of action for novel 1,3-diazepine derivatives will undoubtedly open new avenues for therapeutic intervention.

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References

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